molecular formula C13H11F6N3O4 B2610902 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine CAS No. 476634-69-2

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine

Cat. No.: B2610902
CAS No.: 476634-69-2
M. Wt: 387.238
InChI Key: UECWBKVDZUIWTH-UHFFFAOYSA-N
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Description

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine is a complex organic compound characterized by the presence of nitro groups and trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its piperidine ring further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6N3O4/c14-12(15,16)7-2-1-3-20(6-7)11-9(21(23)24)4-8(13(17,18)19)5-10(11)22(25)26/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWBKVDZUIWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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